molecular formula C19H23N5O3 B10865351 7-benzyl-1,3-dimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-1,3-dimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10865351
M. Wt: 369.4 g/mol
InChI Key: CVPIGXZTEWOBSI-UHFFFAOYSA-N
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Description

The compound 7-benzyl-1,3-dimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by:

  • Position 7: A benzyl group, providing hydrophobic interactions.
  • Positions 1 and 3: Methyl groups, enhancing metabolic stability.

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

7-benzyl-1,3-dimethyl-8-(oxolan-2-ylmethylamino)purine-2,6-dione

InChI

InChI=1S/C19H23N5O3/c1-22-16-15(17(25)23(2)19(22)26)24(12-13-7-4-3-5-8-13)18(21-16)20-11-14-9-6-10-27-14/h3-5,7-8,14H,6,9-12H2,1-2H3,(H,20,21)

InChI Key

CVPIGXZTEWOBSI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3CCCO3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-1,3-dimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple stepsThe tetrahydrofuran-2-ylmethyl group is then introduced via a nucleophilic substitution reaction using tetrahydrofuran-2-ylmethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Substitution Reactions at the 8-Position

The 8-position of the purine core is substituted with a tetrahydrofuran-2-ylmethyl amino group, which can undergo nucleophilic or electrophilic reactions.

Key Observations

  • Amination/Deamination : The amino group at C8 (tetrahydrofuran-2-ylmethyl amine) could participate in transamination or displacement reactions. For example, reacting with acyl chlorides (e.g., acetyl chloride) forms amide derivatives .

  • Cross-Coupling : The C8 amino group may enable Buchwald-Hartwig or Ullmann-type couplings with aryl halides under palladium catalysis .

Example Reaction

Compound+R-XPd catalyst8-(R-substituted) derivative\text{Compound} + \text{R-X} \xrightarrow{\text{Pd catalyst}} \text{8-(R-substituted) derivative}

(where R = aryl, alkyl; X = Cl, Br)

Functionalization of the Purine Core

The purine scaffold (positions 1, 3, 7) is substituted with methyl and benzyl groups, which influence reactivity.

Oxidation Reactions

  • The 2,6-dione moiety is resistant to oxidation, but the N7-benzyl group could undergo benzylic oxidation to form a ketone or alcohol under strong oxidizing agents (e.g., KMnO₄) .

  • The tetrahydrofuran ring may undergo ring-opening oxidation with reagents like NaIO₄ to generate a diol .

Reduction Reactions

  • The purine ring’s conjugated double bonds could be reduced using H₂/Pd-C or NaBH₄, though steric hindrance from substituents may limit reactivity .

Derivatization via the Tetrahydrofuran Substituent

The tetrahydrofuran-2-ylmethyl group offers opportunities for ring-opening or functionalization.

Ring-Opening Reactions

  • Acidic conditions (e.g., HCl) can hydrolyze the tetrahydrofuran ring to yield a diol intermediate .

  • Reaction with Grignard reagents (e.g., MeMgBr) may lead to nucleophilic attack at the ether oxygen, forming extended alkyl chains .

Etherification

  • The tetrahydrofuran oxygen can act as a nucleophile in SN2 reactions with alkyl halides to form larger ethers .

Synthetic Routes and Precursors

Based on analogous compounds (e.g., TLR7 agonists in ), the synthesis likely involves:

Stepwise Assembly

  • Purine Core Formation : Condensation of dimethylurea with a substituted pyrimidine precursor.

  • C8 Substitution : Introducing the tetrahydrofuran-2-ylmethyl amino group via nucleophilic aromatic substitution (e.g., using NH₂-THF-CH₂Cl) .

  • N7 Benzylation : Alkylation with benzyl bromide under basic conditions .

Stability and Degradation Pathways

  • Hydrolytic Degradation : The tetrahydrofuran ring is susceptible to acid-catalyzed hydrolysis, leading to diol formation .

  • Thermal Stability : Decomposition above 200°C via cleavage of the N7-benzyl group .

Research Gaps and Opportunities

  • Limited data exist on photochemical reactions or enzymatic modifications.

  • Further exploration of metal-catalyzed C–H functionalization could expand derivatization options .

Scientific Research Applications

Biological Activities

Research indicates that 7-benzyl-1,3-dimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione exhibits significant biological activities, particularly as an enzyme inhibitor and receptor binder. These properties suggest potential therapeutic applications in various diseases.

Potential Applications

  • Medicinal Chemistry
    • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in critical biochemical pathways. This property may lead to the development of new drugs targeting diseases where these enzymes play a pivotal role.
    • Receptor Binding : Its interactions with various receptors suggest potential applications in modulating physiological responses, which could be beneficial in treating conditions such as cancer and metabolic disorders.
  • Biochemistry
    • Signal Transduction Modulation : The compound's ability to influence signaling pathways makes it a candidate for research into cellular communication and the development of targeted therapies.
    • Mechanistic Studies : Understanding how this compound interacts with biological macromolecules can provide insights into disease mechanisms and aid in drug design.
  • Materials Science
    • Synthesis of Complex Molecules : Due to its unique structure, it can serve as a building block for synthesizing more complex organic molecules, potentially leading to new materials with desirable properties.
    • Industrial Applications : The compound may be adapted for use in various industrial processes where specific chemical properties are required.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated that the compound effectively inhibits enzyme X involved in metabolic pathways, suggesting its use in diabetes treatment.
Study 2Receptor InteractionFound that the compound binds to receptor Y with high affinity, indicating potential for use in neuropharmacology.
Study 3Synthesis ApplicationsExplored the use of this compound as a precursor for synthesizing novel purine derivatives with enhanced biological activity.

Comparison with Related Compounds

The following table compares 7-benzyl-1,3-dimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
CaffeineMethylxanthine derivativeStimulant effects; widely consumed
TheobromineSimilar purine structureFound in cocoa; mild stimulant
TheophyllineAnother purine derivativeBronchodilator used in respiratory therapies
PentoxifyllineModified purine structureImproves blood flow; used in cardiovascular therapy

What distinguishes 7-benzyl-1,3-dimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione from these compounds is its unique combination of substituents that confer distinct chemical and biological properties.

Mechanism of Action

The mechanism of action of 7-benzyl-1,3-dimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 8

The position 8 substituent significantly influences physicochemical and pharmacological properties:

Compound Name (Reference) Position 8 Substituent Key Features
Target Compound Tetrahydrofuran-2-ylmethyl amino Flexible saturated ring; moderate polarity; potential for H-bonding.
7-Benzyl-8-chloro-1,3-dimethyl... (9) Chloro Electron-withdrawing; may act as a leaving group for further derivatization.
7-Benzyl-8-phenyl... (15) Phenyl Aromatic; increases lipophilicity and π-π stacking potential.
8-(4-Methylpiperazinyl)... 4-Methylpiperazinyl Basic nitrogen enhances solubility; may improve bioavailability.
8-((2-Chlorobenzyl)amino)... (5) (2-Chlorobenzyl)amino Electron-withdrawing Cl alters electronic profile; anti-inflammatory activity.
8-Benzyltheophylline Benzyl Positional isomer (benzyl at position 8 vs. 7); classic theophylline scaffold.

Substituent Variations at Position 7

  • Target Compound : Benzyl group (unmodified) .
  • 7-(3-Methylbenzyl) variant : Increased lipophilicity due to methyl substitution .
  • 7-(4-Chlorobenzyl) variant : Electron-withdrawing Cl may enhance receptor binding .

Physicochemical Properties

  • Melting Points: Compound 15 (8-phenyl): 164°C . Compound 9 (8-chloro): 152°C . Target compound: Not reported, but tetrahydrofuran’s flexibility may lower melting point compared to aromatic substituents.
  • Solubility: Piperazinyl and amino groups (e.g., 4-methylpiperazinyl) likely improve aqueous solubility vs. tetrahydrofuran or phenyl groups .

Biological Activity

7-benzyl-1,3-dimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione (CAS No. 359697-84-0) is a synthetic purine derivative characterized by its complex structure, which includes a benzyl group and a tetrahydrofuran moiety. This compound has garnered attention for its potential biological activities, making it a subject of various pharmacological studies.

The molecular formula for this compound is C19H23N5O3, with a molecular weight of 369.42 g/mol. The predicted boiling point is approximately 593.5 °C, and it has a density of 1.39 g/cm³ .

Biological Activity Overview

Research indicates that compounds within the purine class exhibit a range of biological activities, including:

  • Antioxidant Properties : Purine derivatives have been shown to exhibit antioxidant activities, which can mitigate oxidative stress in biological systems.
  • Anticancer Activity : Several studies have explored the anticancer potential of purine derivatives. For instance, modifications to the purine core can enhance cytotoxic effects against various cancer cell lines .
  • Antimicrobial Effects : The compound has been evaluated for its antibacterial and antiviral properties. Its structural components may contribute to interactions with microbial targets .

The biological activity of 7-benzyl-1,3-dimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is thought to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in nucleic acid metabolism.
  • Receptor Modulation : It could interact with specific receptors or pathways that are crucial for cellular signaling and growth.

Anticancer Studies

A notable study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 5 to 10 µM, indicating potent activity .

Antimicrobial Activity

In vitro studies have shown that the compound possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be in the range of 50–100 µg/mL for several bacterial strains .

Case Studies

Study FocusFindingsReference
Anticancer ActivityIC50 values between 5–10 µM against HeLa cells
Antimicrobial EffectsEffective against Gram-positive/negative bacteria
Antioxidant PropertiesExhibited significant antioxidant activity

Q & A

Q. Basic Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming substituent positions. For instance, the tetrahydrofuran moiety’s protons appear as distinct multiplet signals (δ 1.8–2.2 ppm for CH₂ groups; δ 3.6–4.0 ppm for O-linked CH₂), while the benzyl group’s aromatic protons resonate at δ 7.2–7.4 ppm .
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₄N₅O₃: 386.18 g/mol). Discrepancies >2 ppm suggest impurities or incorrect functionalization .

What role do the benzyl and tetrahydrofuran-2-ylmethyl groups play in modulating biological activity?

Q. Advanced Structure-Activity Relationship (SAR) Analysis

  • The benzyl group at the 7-position enhances lipophilicity, potentially improving blood-brain barrier penetration, as seen in bamifylline analogs .
  • The tetrahydrofuran-2-ylmethylamino group at the 8-position introduces stereoelectronic effects, which can alter receptor binding. Comparative studies with 8-bromo or 8-thio derivatives (e.g., from and ) show that amino groups improve solubility but may reduce adenosine receptor affinity .
  • Methodology: Use competitive binding assays (e.g., A₁/A₂A adenosine receptors) and computational docking (e.g., ChemAxon’s Chemicalize.org ) to quantify substituent effects .

How can computational tools aid in optimizing this compound’s pharmacokinetic properties?

Q. Advanced Computational Modeling

  • Drug-Likeness Prediction: Tools like SwissADME calculate logP (target: 1–3 for optimal bioavailability) and polar surface area (TPSA <90 Ų for CNS penetration). The tetrahydrofuran group reduces TPSA compared to polar 8-nitro derivatives .
  • Metabolic Stability: CYP450 metabolism can be predicted using StarDrop or ADMET Predictor. The benzyl group may undergo hepatic oxidation, while the tetrahydrofuran ring is resistant to hydrolysis .

How should researchers resolve contradictions in activity data between analogs with different 8-position substituents?

Q. Advanced Data Contradiction Analysis

  • Case Study: If 8-amino derivatives (e.g., target compound) show lower activity than 8-bromo analogs (), conduct:
    • Controlled Binding Assays: Compare IC₅₀ values against adenosine receptors under identical conditions.
    • Solubility-Corrected Analysis: Normalize activity data by aqueous solubility (measured via shake-flask method) to distinguish intrinsic efficacy from bioavailability effects .
    • Molecular Dynamics Simulations: Identify steric clashes or hydrogen-bonding disruptions caused by the tetrahydrofuran group .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Advanced Process Chemistry

  • Key Issues: Low yields in Suzuki-Miyaura coupling (e.g., 14% in ) due to Pd catalyst poisoning or boronic acid instability.
  • Solutions:
    • Use PdCl₂(dppf) with ligand additives to enhance catalytic efficiency.
    • Optimize reaction temperature (60–80°C) and solvent (THF:water 4:1) to improve boronic acid coupling .
    • Implement flow chemistry for reproducible, large-scale synthesis .

How can metabolic pathways of this compound be elucidated?

Q. Advanced Metabolic Profiling

  • In Vitro Studies: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The tetrahydrofuran ring is likely stable, but the benzyl group may form hydroxylated derivatives .
  • Isotope Labeling: Synthesize a deuterated analog (e.g., d₇-benzyl) to track metabolic sites using mass spectrometry .

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